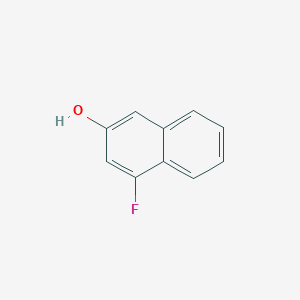

1-Fluoro-3-hydroxynaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Fluoro-3-hydroxynaphthalene (1F3HN) is a fluorinated naphthalene derivative that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of organic chemistry, biochemistry, and medicinal chemistry.

Applications De Recherche Scientifique

Electronic Systems Analysis

The study of the electronic systems of 1-fluoro, 1-hydroxy, and 1-aminonaphthalene through rotational band contour analysis reveals significant insights into their electronic transitions. The analysis shows a rotation of the electronic transition moment vector in 1-fluoro and 1-hydroxynaphthalene, indicating the influence of the F and OH substituents on the electronic properties of these molecules (Hollas & Thakur, 2006).

Enantioselective Sensing

1-Fluoro-3-hydroxynaphthalene derivatives have been utilized in enantioselective sensing, demonstrating their capability in distinguishing between different chiral carboxylic acids. This application is crucial for analytical chemistry, especially in identifying and quantifying amino acids and other biologically significant molecules (Mei & Wolf, 2004).

Catalysis and Organic Synthesis

In organic synthesis, the metalation and subsequent electrophilic trapping of fluoronaphthalenes showcase the regiochemical control achievable with this compound derivatives. This control is vital for developing synthetic strategies for complex organic molecules (Ruzziconi et al., 2010).

Fluorescence-Based Chemosensors

This compound derivatives have been developed as selective and sensitive chemosensors for metal ions, such as Cu2+. Their application in bioimaging highlights their potential in biomedical research, offering a tool for studying metal ion distribution in biological systems (Anbu et al., 2012).

High-Performance Polymers

The synthesis and characterization of fluorinated phthalazinone monomers derived from this compound underline the compound's role in creating high-performance polymers. These polymers exhibit excellent solubility and thermal properties, suitable for engineering plastics and membrane materials (Xiao et al., 2003).

Molecular Interactions Study

The interactions of hydroxylated polycyclic aromatic hydrocarbons, including 1-hydroxynaphthalene, with catalase using multi-spectral methods combined with molecular docking, provide insights into the potential effects of these compounds on biological systems. This study helps understand how environmental pollutants interact with key enzymes (Zhang et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds such as flavonoids have been shown to target multiple genes/pathways including nuclear receptors, the aryl hydrocarbon receptor (ahr), kinases, receptor tyrosine kinases and g protein-coupled receptors .

Mode of Action

It is known that similar compounds like flavonoids exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They are effective in both chemoprevention and chemotherapy .

Biochemical Pathways

Similar compounds such as flavonoids have been shown to inhibit oxidative stress and related downstream responses including inflammatory diseases

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds, such as quinolones, are characterized by favorable pharmacokinetic profiles, resulting in higher serum concentrations .

Result of Action

Similar compounds such as flavonoids have been shown to exhibit anti-inflammatory and anticancer activities . They enhance the immune system and are effective in both chemoprevention and chemotherapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-hydroxynaphthalene. For instance, exposure to polycyclic aromatic hydrocarbons (PAHs), which include compounds like this compound, has been associated with various health effects . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-Fluoro-3-hydroxynaphthalene are not yet fully understood due to the limited research available. It is known that fluoro-organic compounds, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The cellular effects of this compound are currently not well-documented. It is known that PAHs and their metabolites can have significant effects on various types of cells and cellular processes . For example, certain PAH metabolites have been associated with depression

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that fluoro-organic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently not well-documented. It is known that the effects of PAHs and their metabolites can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently not well-documented. It is known that the effects of PAHs and their metabolites can vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently not well-documented. It is known that fluoro-organic compounds can be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently not well-documented. It is known that PAHs and their metabolites can be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is currently not well-documented. It is known that the subcellular localization of proteins and other biomolecules can be influenced by various factors, including targeting signals and post-translational modifications .

Propriétés

IUPAC Name |

4-fluoronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYITVIOKQRNKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261683-46-8 |

Source

|

| Record name | 4-fluoronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)

![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate](/img/structure/B2944640.png)

![3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2944645.png)

![Ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2944646.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)